N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods allow the preparation of diverse benzothiazole-based compounds.
Scientific Research Applications
Benzothiazole and its derivatives, including N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine, have been recognized for their wide range of biological activities and applications in medicinal chemistry. This section reviews the scientific research applications of N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine, emphasizing its significance in medicinal chemistry.
Therapeutic Potential of Benzothiazoles
Benzothiazole derivatives are well-known for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are highlighted for their potential as antitumor agents, with some compounds already in clinical use for treating various diseases. The structural simplicity and ease of synthesis of benzothiazoles make them a focal point in drug discovery, especially for cancer treatment (Kamal et al., 2015).
Benzothiazoles in Antitumor Research
Recent advances in benzothiazole research have further established its role in developing new chemotherapeutics. The benzothiazole scaffold, particularly 2-arylbenzothiazoles, has emerged as a significant pharmacophore in antitumor agent development. These compounds are not only potent anticancer agents but also show promise in drug combinations, potentially allowing for lower doses and mitigating toxicity (Ahmed et al., 2012).
Structural Importance of Benzothiazoles
The benzothiazole scaffold is integral to many natural and synthetic bioactive molecules. Its unique structure contributes to a variety of pharmacological activities, with substitution at specific positions on the benzothiazole moiety influencing its biological effects. This versatility underlines benzothiazole's prominence in medicinal chemistry, driving research and development efforts in various therapeutic domains, including antiviral, antimicrobial, and anticancer treatments (Bhat & Belagali, 2020).
properties
IUPAC Name |
N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-8-9-13(19-2)14-15(11)20-16(18-14)17-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLNYROZZUNCHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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